N-Benzyl-N-methylazetidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(11-7-12-8-11)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEXLGHBDAXYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of N Benzyl N Methylazetidin 3 Amine Derivatives
Intrinsic Reactivity Derived from Azetidine (B1206935) Ring Strain
The reactivity of azetidines is largely governed by a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value places azetidines between the more strained and highly reactive aziridines (27.7 kcal/mol) and the less strained, more stable pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of ring strain renders the azetidine ring stable enough for isolation and handling while also priming it for unique reactivity under specific reaction conditions. rsc.orgresearchwithrutgers.com The strain energy within the azetidine ring facilitates the cleavage of the σ-N–C bond, a key step in many of its characteristic reactions. rsc.org However, compared to the three-membered aziridines, the ring opening of azetidines is less facile, often requiring activation through catalysis or conversion to a quaternary ammonium (B1175870) salt. magtech.com.cnambeed.com The small ring size also imposes a rigid scaffold, which can be advantageous in medicinal chemistry for establishing specific ligand-protein interactions. nih.gov
Ring-Opening Reactions and Functionalization Pathways
Ring-opening reactions represent a major class of transformations for azetidines, providing access to a wide range of functionalized acyclic amines. magtech.com.cnresearchgate.net These reactions can be categorized based on their regioselectivity, stereochemistry, and the nature of the bond cleavage.
The regioselectivity of nucleophilic ring-opening reactions of unsymmetrical azetidines and their corresponding azetidinium ions is a critical aspect of their chemistry, heavily influenced by both electronic and steric factors. magtech.com.cnorganic-chemistry.org Generally, these reactions are more susceptible to electronic effects, especially when the azetidine is activated by a Lewis acid or quaternization of the nitrogen atom. magtech.com.cn
In the case of azetidinium ions, nucleophilic attack often occurs at the less substituted carbon atom. magtech.com.cn However, the presence of substituents that can stabilize a developing positive charge in the transition state can direct the nucleophile to a more substituted carbon. For example, azetidines with unsaturated substituents like aryl or alkenyl groups at the 2-position tend to undergo cleavage of the C2-N bond due to the stabilizing conjugative effects. magtech.com.cn
A study on the nucleophilic ring-opening of enantiopure azetidinium salts with various nucleophiles such as azide, benzylamine (B48309), and acetate (B1210297) provided significant insights into the regioselectivity. organic-chemistry.org It was observed that the degree of substitution, the nature of the substituent at C-2, and the type of nucleophile all play a crucial role in determining the site of attack. organic-chemistry.org For instance, azetidinium ions lacking a substituent at the C-4 position were attacked at this unsubstituted position, whereas those with a methyl group at C-4 showed high regioselectivity for attack at the C-2 position. organic-chemistry.org Density functional theory (DFT) calculations have proven to be a valuable tool in predicting the regioselectivity of these reactions. organic-chemistry.org
| Azetidinium Ion Substitution | Nucleophile | Preferred Site of Attack | Reference |
| Unsubstituted at C-4 | Azide, Benzylamine, Acetate | C-4 | organic-chemistry.org |
| Methyl group at C-4 | Azide, Benzylamine, Acetate | C-2 | organic-chemistry.org |
| 2-Unsaturated substituent | Various nucleophiles | C-2 | magtech.com.cn |
The enantioselective desymmetrization of meso-azetidines and their derivatives is a powerful strategy for the synthesis of chiral, non-racemic building blocks. rsc.orgbeilstein-journals.org This process involves the selective reaction of one of two enantiotopic groups in a prochiral azetidine, typically through a ring-opening reaction catalyzed by a chiral entity.
One notable example is the enantioselective desymmetrization of N-acyl-activated azetidines using thiols as nucleophiles. rsc.org This reaction is catalyzed by a BINOL-derived chiral phosphoric acid, which activates the azetidine ring towards nucleophilic attack. The process affords the desymmetrized ring-opened products with excellent enantiomeric excess. rsc.org The proposed mechanism involves a switchable O-to-N activation of the azetidine ring by the chiral phosphoric acid. rsc.org
The field of organocatalyzed enantioselective desymmetrization of meso-aziridines and meso-epoxides has seen significant advancements, and similar strategies are being applied to azetidines to produce a variety of chiral amines and their derivatives. beilstein-journals.org
The nitrogen atom of the azetidine ring in a tertiary amine like N-Benzyl-N-methylazetidin-3-amine is nucleophilic and can participate in substitution reactions. msu.edu Alkylation of the nitrogen atom with alkyl halides is a common reaction, leading to the formation of quaternary azetidinium salts. msu.edumsu.edu These salts are often more reactive towards nucleophilic ring-opening than the parent tertiary amine. magtech.com.cn
The direct alkylation of amines can sometimes lead to a mixture of products due to the newly formed amine also being nucleophilic. msu.edumsu.edu However, in the case of a tertiary amine, alkylation leads directly to the quaternary ammonium salt. The reactivity of the azetidine nitrogen is influenced by the electronic and steric nature of its substituents. The benzyl (B1604629) and methyl groups on the nitrogen of the title compound influence its nucleophilicity and the stability of the corresponding azetidinium ion.
Furthermore, the azetidine nitrogen can be acylated, and various transformations can be performed on N-acylated azetidine derivatives. researchgate.net The reactivity of the nitrogen atom is a key feature in the synthetic utility of azetidine-containing compounds. google.comresearchgate.net
Ring-Expansion Reactions of Azetidine Derivatives
Azetidines can serve as precursors for the synthesis of larger nitrogen-containing heterocycles through ring-expansion reactions. researchgate.netresearchgate.net These transformations often proceed through the initial cleavage of a C-N bond, followed by the incorporation of one or more atoms and subsequent ring closure.
One such example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction is proposed to proceed via protonation of the azetidine nitrogen, followed by ring-opening to form a carbocation intermediate, which is then trapped by the carbamate (B1207046) oxygen. acs.org The reaction is efficient for both Boc and Cbz protected azetidines and tolerates a range of substituents. acs.org
Another approach involves the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, which results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov While this example starts from an aziridine, it demonstrates the principle of using strained rings in expansion reactions to access larger, functionalized heterocycles. More directly, the ring expansion of N-tosylaziridines to azetidines has been achieved through various methods, including biocatalytic magtech.com.cnorganic-chemistry.org-Stevens rearrangement and visible light-induced reactions. acs.org
| Starting Azetidine Derivative | Reagent/Condition | Product Heterocycle | Reference |
| 2,2-Disubstituted azetidine carbamate | Brønsted acid | 6,6-Disubstituted 1,3-oxazinan-2-one | acs.org |
| Bicyclic methylene aziridine | Rhodium-bound carbene | Methylene azetidine | nih.gov |
| N-Tosylaziridine | Biocatalyst or Visible light/1-bromo-1-nitroalkane | Azetidine | acs.org |
Functional Group Transformations on the Azetidine Core
Once the azetidine ring is formed, further synthetic utility can be derived from transformations of the functional groups attached to the core structure. These modifications allow for the diversification of the azetidine scaffold to access a wider range of derivatives.
For instance, an ester group on the azetidine ring can be saponified under standard hydrolysis conditions. researchgate.net The protecting groups on the nitrogen atom can also be cleaved to yield the free secondary or primary amine. For example, N-Boc groups are commonly removed using acidic conditions. researchgate.net In some cases, the N-O bond within a functionalized azetidine, such as those formed from photocycloaddition reactions, can be cleaved under reductive conditions using zinc metal in an acidic medium to afford the free azetidine. nih.gov
The ability to perform these transformations is crucial for the application of azetidines as building blocks in the synthesis of more complex molecules. For example, the synthesis of new functionalized azetidine-3-carboxylic acid derivatives has been developed, where a bromo-substituent serves as a handle for further nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.gov
Reduction of Azetidin-2-ones to Azetidines
The reduction of β-lactams (azetidin-2-ones) to their corresponding azetidines is a fundamental and widely employed transformation in the synthesis of azetidine-containing compounds. acs.org This method is favored due to the ready availability of β-lactam precursors and the efficiency of the reduction process. acs.org
A variety of reducing agents can be employed to achieve this transformation effectively. Commonly used reagents include diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and Raney nickel. acs.org Alanes in ether have also been shown to be highly efficient for this reduction. acs.org A significant advantage of these reduction methods is the retention of stereochemistry of the substituents on the azetidine ring. acs.org
For N-substituted azetidin-2-ones, such as those bearing an N-benzyl group, these reduction methods proceed rapidly and generally provide high yields of the corresponding N-substituted azetidines. acs.org The choice of the reducing agent can be critical and is often dependent on the other functional groups present in the molecule.
Table 1: Common Reducing Agents for the Conversion of Azetidin-2-ones to Azetidines
| Reducing Agent | Solvent | Key Characteristics |
| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Generally high yields, retains stereochemistry. acs.org |
| Lithium Aluminum Hydride (LiAlH₄) | Ether | Powerful reducing agent, high yields. acs.org |
| Raney Nickel | - | Catalytic hydrogenation, effective reduction. acs.org |
| Alanes (e.g., AlH₃) | Ether | Highly efficient for this transformation. acs.org |
Derivatization at Specific Azetidine Ring Positions
The functionalization of the azetidine ring at specific positions is crucial for creating diverse derivatives with potential applications in various fields, including medicinal chemistry. The reactivity of the azetidine ring is influenced by ring strain, which can be harnessed for selective transformations. nih.gov
For instance, the C4 position of N-benzylazetidines can be a site for derivatization. While direct functionalization can be challenging, strategic approaches involving ring-opening and subsequent modifications are sometimes employed. For example, azetidine-fused 1,4-benzodiazepine (B1214927) compounds have been synthesized and their reactivity explored. nih.gov Although these fused systems were found to be resistant to direct ring-opening reactions with nucleophiles, conversion to the corresponding quaternary ammonium salts using a reactive alkylating agent like methyl triflate facilitates subsequent ring-opening reactions. nih.gov This allows for the introduction of various functional groups.
The development of methods for the direct and selective functionalization of the azetidine ring remains an active area of research, with the goal of accessing a wider range of structurally complex azetidine derivatives.
N-Benzyl Group as a Strategic Protecting Group and its Cleavage Methodologies
Reductive Debenzylation Strategies
Reductive cleavage is the most common method for the removal of an N-benzyl group. chem-station.com
Catalytic Hydrogenolysis: This is the most frequently employed method, typically using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. mdma.chcommonorganicchemistry.com The reaction is usually carried out in solvents like methanol, ethanol, or ethyl acetate. commonorganicchemistry.com While effective, this method may not be suitable for molecules containing other reducible functional groups, such as alkenes or alkynes. researchgate.net
Catalytic Transfer Hydrogenation (CTH): This method offers a milder alternative to traditional catalytic hydrogenation. mdma.chmdma.ch Instead of using hydrogen gas under pressure, a hydrogen donor molecule is used. mdma.chutrgv.edu Common hydrogen donors include ammonium formate (B1220265), formic acid, cyclohexene, and hydrazine (B178648) hydrate. mdma.chutrgv.edu CTH with ammonium formate and Pd/C is a rapid and versatile system for the deprotection of N-benzyl groups, often proceeding to completion in a short time at reflux temperature. mdma.chmdma.ch
Table 2: Reductive Debenzylation Methods
| Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Most common method, high efficiency. mdma.chcommonorganicchemistry.com |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Milder conditions, rapid reaction times. mdma.chmdma.ch |
Oxidative Debenzylation Strategies
Oxidative methods provide an alternative pathway for N-debenzylation, particularly when reductive conditions are not compatible with other functional groups in the molecule.
Bromo Radical-Mediated Oxidation: A method utilizing alkali metal bromides and an oxidant like Oxone has been developed for the oxidative debenzylation of N-benzyl amides. nih.govorganic-chemistry.org This approach generates a bromo radical that selectively abstracts a hydrogen atom from the benzylic position, leading to the formation of an intermediate that is subsequently hydrolyzed to the deprotected amine. organic-chemistry.org This transition-metal-free method is considered environmentally friendly. organic-chemistry.org
Ceric Ammonium Nitrate (B79036) (CAN): Treatment of tertiary amines containing N-benzyl groups with aqueous ceric ammonium nitrate can lead to clean N-debenzylation to afford the corresponding secondary amine. researchgate.netrsc.org
Potassium Permanganate (B83412): In some cases, oxidizing agents like potassium permanganate have been used, which can lead to the formation of a benzoyl group or complete debenzylation followed by acetylation depending on the reaction conditions. energetic-materials.org.cn
Acid-Base Mediated Debenzylation Approaches
While the N-benzyl group is generally stable to acids and bases, certain conditions can facilitate its removal. chem-station.com
Acid-Facilitated Hydrogenolysis: In some cases, the addition of an acid, such as acetic acid, can facilitate the hydrogenolytic cleavage of an N-benzyl group. nih.govnih.govresearchgate.net This is particularly useful when debenzylation is difficult under neutral conditions. nih.gov The presence of acid is thought to make the hydrogenolysis of the polarized σ-bond easier. researchgate.net For instance, the deprotection of an N-benzyl group from an N-Boc, N-benzyl double-protected 2-aminopyridine (B139424) was significantly improved by the addition of acetic acid during palladium-catalyzed hydrogenation. nih.gov
Strong Lewis Acids: Strong Lewis acids, such as aluminum chloride (AlCl₃), can be used for debenzylation. researchgate.net However, this method is often limited by the potential for side reactions, such as Friedel-Crafts alkylation, especially in molecules with aromatic rings. researchgate.net
Base-Mediated Oxidation: A combination of potassium tert-butoxide (KOtBu) and dimethyl sulfoxide (B87167) (DMSO) in the presence of oxygen has been shown to be effective for the N-debenzylation of various nitrogen-containing heterocycles. researchgate.net The proposed mechanism involves the formation of a benzylic anion, which then reacts with oxygen to form a peroxy anion intermediate that breaks down to the deprotected heterocycle and benzaldehyde (B42025). researchgate.net
Stereochemical Control and Asymmetric Synthesis Involving N Benzyl N Methylazetidin 3 Amine Analogues
Diastereoselective Synthesis of Azetidines Bearing N-Benzyl Substituents
Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. The presence of a benzyl (B1604629) group on the azetidine (B1206935) nitrogen has been shown to exert significant stereochemical control in various cyclization reactions.
One notable method is the Norrish-Yang photocyclization of aminoketones to form azetidinols. In a study involving the synthesis of enantiopure azetidinols from scaffolds derived from menthol, the diastereoselectivity of the cyclization was found to be highly dependent on the substituent at the nitrogen atom. acs.org Remarkably, N-benzyl derivatives were observed to be completely diastereoselective, yielding a single diastereoisomer. acs.org This high level of control highlights the influential role of the bulky N-benzyl group in directing the stereochemical outcome of the intramolecular cyclization.
Another strategy involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method has proven effective for constructing the azetidine ring. The reaction proceeds smoothly for substrates bearing N-benzyl groups, including those with both electron-rich and electron-deficient substituents on the benzyl ring, to afford the corresponding azetidines in high yields. frontiersin.org For instance, the reaction of a phenyl-substituted epoxy amine resulted in aminolysis at the homobenzylic position, selectively forming the azetidine ring. frontiersin.org
Furthermore, an efficient protocol for synthesizing α-benzyl azetidine derivatives has been developed using the Suzuki-Miyaura cross-coupling reaction. This approach couples benzylboronic acid pinacol (B44631) ester derivatives with 3-iodoazetidine, yielding a range of α-benzyl azetidine products with high regioselectivity (>99%). researchgate.net While primarily focused on regioselectivity, the principles can be extended to diastereoselective outcomes by using stereochemically defined starting materials.
The synthesis of spirocyclic azetidines, such as 2,6-diazaspiro[3.3]heptanes, has also been achieved with high diastereoselectivity. These methods can deliver products with high diastereomeric ratios (up to 98:2) and offer the advantage of providing differentially protected amines within the final structure. researchgate.net
Enantioselective Methodologies for Azetidine Derivatives
Achieving enantioselectivity, the preferential formation of one enantiomer over the other, is a cornerstone of modern pharmaceutical synthesis. For azetidine derivatives, this is often accomplished through the use of chiral auxiliaries or enzymatic catalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed.
A prominent example is the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br The known absolute configuration of the (S)-1-phenylethylamine moiety allows for the controlled synthesis of specific enantiomers of the final azetidine product. rsc.orgcapes.gov.br
A more general and scalable method has been developed for producing enantioenriched C2-substituted azetidines using tert-butanesulfinamide as a chiral auxiliary. acs.org This approach is advantageous because both enantiomers of the auxiliary are commercially available and inexpensive. The synthesis involves a three-step sequence:
Condensation of a 1,3-bis-electrophile, such as 3-chloropropanal, with the chiral tert-butanesulfinamide to form a sulfinimine. acs.org
Addition of an organometallic reagent, which introduces the desired C2-substituent. acs.org
Intramolecular cyclization via chloride substitution to form the azetidine ring with high diastereoselectivity. acs.org
Cleavage of the auxiliary group then yields the enantioenriched C2-substituted azetidine. This method is versatile, allowing for the introduction of aryl, vinyl, allyl, and alkyl groups at the C2-position with high stereoselectivity. acs.org
Table 1: Chiral Auxiliary-Directed Synthesis of Azetidines
| Chiral Auxiliary | Target Azetidine | Key Reaction Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| (S)-1-Phenylethylamine | Azetidine-2,4-dicarboxylic acid | Cyclization | Enantiomeric pair synthesized | rsc.orgcapes.gov.br |
| tert-Butanesulfinamide | C2-substituted azetidines | Condensation / Cyclization | High diastereoselectivity and enantiomeric enrichment | acs.org |
Enzymatic synthesis offers a powerful and environmentally friendly alternative for producing chiral molecules. Enzymes operate with high stereospecificity under mild conditions. While direct enzymatic synthesis of complex azetidines is an emerging field, established enzymatic methods for producing chiral β-amino acids, which are structurally related to azetidines, are highly relevant. Azetidine-3-carboxylic acid itself is an important β-amino acid scaffold. acs.org
The asymmetric synthesis of chiral amino acids can be achieved through several enzymatic strategies, including:
Asymmetric reductive amination of keto acids. rsc.org
Asymmetric transfer of an amino group to keto acids. rsc.org
Enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids. rsc.org
These methods, primarily developed for α-amino acids, provide a conceptual framework for the synthesis of chiral β-amino acids that can serve as precursors to chiral azetidines. The reduction of β-lactams (azetidin-2-ones), which can be synthesized enantioselectively, is a widely used method to access chiral azetidines while retaining the stereochemistry of the ring substituents. acs.org The development of new biocatalysts, such as engineered cytochrome P411 variants for intramolecular C-H amination, is expanding the scope of enzymatic reactions to construct chiral nitrogen heterocycles like pyrrolidines and indolines, paving the way for future applications in azetidine synthesis. researchgate.net
Computational Chemistry and Theoretical Studies
Quantum Chemical Investigations of Azetidine (B1206935) Ring Strain
The defining feature of azetidines, including N-Benzyl-N-methylazetidin-3-amine, is the four-membered heterocyclic ring. This ring possesses significant strain energy, which dictates its chemical behavior. Quantum chemical calculations have been instrumental in quantifying this strain and comparing it to related cyclic amines.
The reactivity of azetidines is largely driven by this considerable ring strain. rsc.orgrsc.org The strain energy of the azetidine ring is estimated to be approximately 25.4 kcal/mol. rsc.org This value positions azetidines between the less stable, more reactive aziridines (three-membered rings) and the highly stable, unreactive pyrrolidines (five-membered rings). rsc.org This intermediate strain level allows for controlled ring-opening reactions under specific conditions, making the azetidine scaffold both handleable and synthetically versatile. rsc.orgrsc.org The concept of using this inherent strain in chemical synthesis is often referred to as strain-release chemistry. chemrxiv.orgnih.gov
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine (B122466) | 5 | 5.4 |
Data sourced from Organic & Biomolecular Chemistry. rsc.org
Studies focusing on N-substituted azetidines have also explored how substituents on the nitrogen atom and the ring itself influence the ring's conformation. For instance, N-nitro-substituted azetidines have been studied to understand their conformational properties. acs.org In the case of this compound, the bulky benzyl (B1604629) and smaller methyl groups on the nitrogen atom would influence the ring puckering and the nitrogen inversion barrier, which are key conformational parameters that can be accurately predicted using computational models.
Mechanistic Studies of Azetidine Formation and Reactivity (e.g., Density Functional Theory Calculations)
Density Functional Theory (DFT) has become a crucial tool for elucidating the mechanisms of reactions that form and functionalize the azetidine ring. These computational studies provide detailed energy profiles of reaction pathways, helping to explain experimental outcomes and predict reactivity. chemrxiv.org
One area of intense study is the formation of the azetidine ring itself. For example, a regio- and diastereoselective method for synthesizing 2-arylazetidines from oxiranes has been investigated using quantum chemical calculations. acs.org These studies revealed that the formation of the strained four-membered azetidine ring is kinetically favored over the formation of the thermodynamically more stable five-membered pyrrolidine ring under appropriate conditions. acs.org DFT calculations showed that the transition state leading to the azetidine is significantly lower in energy. acs.org
| Reaction Pathway | Calculated Parameter | Energy (kJ mol–1) |
|---|---|---|
| trans-Azetidine Formation (favored) | ΔH‡ | ~10 lower than cis |
| ΔG‡ | ~10 lower than cis | |
| Pyrrolidine Formation (disfavored) | ΔH‡ | Significantly higher |
| ΔG‡ | Significantly higher |
Data interpreted from The Journal of Organic Chemistry. acs.org
Similarly, DFT calculations have been used to understand the mechanism of visible-light-driven methods for synthesizing functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org These computational investigations, combined with spectroscopic techniques, help to map out the energy-transfer processes and the radical intermediates involved in the strain-release mechanism. chemrxiv.org Computational models have also proven effective in predicting which reactant pairs will successfully form azetidines in photocatalyzed reactions, moving beyond simple trial-and-error experimentation. mit.edu
Regioselectivity and Diastereoselectivity Predictions in Azetidine Transformations
Computational chemistry is particularly powerful in predicting the selectivity of chemical reactions involving azetidines. For a molecule like this compound, transformations can occur at multiple sites, and understanding the factors that control regioselectivity and diastereoselectivity is critical for its synthetic manipulation.
Quantum chemical investigations have successfully explained the regio- and stereoselectivity observed in azetidine synthesis. In the formation of 2-arylazetidines, calculations showed that the low reaction temperature provides sufficient diastereoselectivity under kinetic control, favoring the trans product, which is consistent with experimental results. acs.org The model explains how the balance between ring strain and orbital overlap in the transition state dictates the outcome, providing a quantum mechanical basis for Baldwin's rules in oxirane ring-opening. acs.org
The nature of the substituent on the azetidine nitrogen is a key factor in controlling stereoselectivity. Studies on intramolecular cyclizations have shown that N-benzyl derivatives can be completely diastereoselective. acs.org This suggests that for a precursor to this compound, the benzyl group would play a crucial role in directing the stereochemical outcome of a ring-forming reaction.
Furthermore, DFT calculations have been employed to understand the regioselectivity in Lewis acid-catalyzed intramolecular aminolysis of epoxy amines to form azetidines. frontiersin.org These studies revealed that the coordination of the lanthanum (III) catalyst to the substrate likely dictates the preference for C3-selective attack to form the azetidine ring over the C4-attack that would lead to a pyrrolidine. frontiersin.org DFT has also been used to study the behavior of lithiated azetidines, revealing the involvement of equilibrating diastereomeric species and explaining observed stereoconvergence in their reactions. nih.gov
Applications of N Benzyl N Methylazetidin 3 Amine in Advanced Organic Synthesis
Azetidines as Building Blocks for Complex Molecular Architectures
Azetidines, the class of four-membered saturated N-heterocycles to which N-Benzyl-N-methylazetidin-3-amine belongs, are increasingly recognized as valuable building blocks in organic synthesis. researchgate.netrsc.org Their utility stems from a combination of inherent ring strain (approximately 25 kcal/mol), conformational rigidity, and metabolic stability compared to their five- and six-membered counterparts like pyrrolidines and piperidines. researchgate.net These features make them desirable motifs for incorporation into larger, more complex molecular architectures, particularly in the field of medicinal chemistry. researchgate.net
The strained nature of the azetidine (B1206935) ring makes it susceptible to controlled ring-opening reactions, providing access to highly functionalized acyclic amine derivatives that would be challenging to synthesize through other means. rsc.org Furthermore, the defined three-dimensional structure of the azetidine core allows for the precise spatial arrangement of substituents, which is a critical aspect in the design of bioactive molecules and complex natural products. researchgate.net The development of new synthetic methods has made functionalized azetidines more accessible, overcoming previous limitations and spurring their use in creating diverse molecular scaffolds. researchgate.netacs.org
Table 1: Key Properties of Azetidines as Synthetic Building Blocks
| Property | Description | Synthetic Advantage |
| Ring Strain | Approximately 25 kcal/mol, higher than larger rings. | Serves as a driving force for ring-opening and ring-expansion reactions, enabling access to unique functionalized products. rsc.org |
| Conformational Rigidity | The four-membered ring has limited conformational freedom. | Provides a well-defined three-dimensional scaffold, allowing for precise control over the orientation of substituents. rsc.org |
| Metabolic Stability | Often show increased resistance to metabolic degradation compared to larger N-heterocycles. | A desirable feature in the design of pharmaceutical compounds with improved pharmacokinetic profiles. |
| Bioisosterism | Can act as a bioisostere for other cyclic structures like piperidines or even aromatic rings. | Allows for the fine-tuning of a molecule's properties (e.g., solubility, polarity, basicity) while maintaining biological activity. |
Role in Catalysis
The chiral nature of this compound, assuming it is resolved into its individual enantiomers, positions it as a potential candidate for various roles in asymmetric catalysis. Chiral amines are fundamental components in many catalytic systems designed to produce enantiomerically pure compounds.
As Ligands in Asymmetric Catalysis
In asymmetric catalysis, chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Chiral N-heterocycles have been successfully employed as ligands in a multitude of metal-catalyzed transformations. researchgate.net For instance, azetidine-containing ligands have been synthesized and used in reactions like the enantioselective addition of organozinc reagents to aldehydes. acs.org The nitrogen atom of the azetidine ring, along with the exocyclic amine in a molecule like this compound, can act as coordination sites for a metal. The stereogenic center at the 3-position of the azetidine ring would then dictate the facial selectivity of the catalyzed reaction. While specific studies employing this compound as a ligand are not yet prominent, its structure is analogous to other chiral diamines and amino alcohols that have proven effective in asymmetric catalysis.
As Chiral Templates for Stereoselective Reactions
A chiral template is a molecule that covalently bonds to a substrate to form a new, larger chiral molecule, within which a subsequent reaction is controlled stereoselectively. The template enforces a specific conformation, exposing one face of the reactive site to attack while shielding the other. The versatility of chiral bicyclic lactams, which serve as templates for asymmetric synthesis, has been well-documented. These templates can guide the construction of a variety of optically pure compounds. Although direct application of this compound as a chiral template has not been extensively reported, its rigid, chiral structure embodies the necessary characteristics. By attaching it to a prochiral molecule, the azetidine framework could effectively bias the direction of reagent attack, leading to a stereochemically defined product, after which the template could be cleaved and recovered.
As Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. This is a powerful and widely used strategy in asymmetric synthesis. Enantiomerically pure amines are a well-established class of chiral auxiliaries. For example, derivatives of (R)-phenylglycinol have been used to create chiral bicyclic lactam auxiliaries that control the stereoselective alkylation of enolates.
This compound, when in its enantiopure form, possesses the key features of a potential chiral auxiliary. It can be attached to a substrate (e.g., via an amide bond if the amine were acylated) to form a diastereomeric intermediate. The sterically demanding N-benzyl and N-methyl groups, in conjunction with the rigid azetidine ring, would create a highly biased chiral environment to direct subsequent transformations on the substrate. Following the stereoselective reaction, the auxiliary could be cleaved from the desired product.
Table 2: Comparison of Chiral Catalyst Types
| Catalyst Type | Mode of Action | Bond to Substrate | Fate of Chiral Moiety |
| Chiral Ligand | Coordinates with a metal catalyst to create a chiral active site. | Non-covalent (coordination bond) | Regenerated with the metal catalyst at the end of the catalytic cycle. |
| Chiral Template | Covalently attached to the substrate to direct reactions within the new, larger molecule. | Covalent | Cleaved and recovered after the reaction. |
| Chiral Auxiliary | Temporarily attached to the substrate to direct a stereoselective transformation. | Covalent | Cleaved and recovered after the reaction. |
Utility in Peptidomimetics Research
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. nih.govwikipedia.org A common strategy in designing peptidomimetics is the incorporation of constrained or unnatural amino acids to lock the molecule into a specific, biologically active conformation. nih.gov
Azetidine-2-carboxylic acid, a structural analogue of proline, has been widely used as a building block to create peptides with modified secondary structures. nih.gov The incorporation of the strained four-membered ring introduces a significant conformational constraint on the peptide backbone. This can help to stabilize specific secondary structures like turns or helices, which are often crucial for biological activity.
Given this precedent, this compound represents an interesting scaffold for peptidomimetic design. The 3-aminoazetidine core can be considered a mimic of an amino acid residue. Incorporating this unit into a peptide chain would introduce a sharp turn and present the N-benzyl-N-methyl group as a side chain, potentially interacting with a biological target. Such modifications can lead to peptidomimetics with novel binding affinities and improved therapeutic profiles. nih.govunica.it
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of azetidines has traditionally relied on methods such as the reduction of β-lactams or the cyclization of 1,3-amino alcohols. wikipedia.orgbham.ac.uk However, modern synthetic chemistry demands more efficient, atom-economical, and environmentally benign approaches. A significant challenge is to develop novel and sustainable routes specifically for N-Benzyl-N-methylazetidin-3-amine that circumvent multi-step procedures and harsh reagents.
Future research should focus on adapting cutting-edge synthetic technologies. For instance, continuous flow chemistry offers a pathway to safer and more scalable syntheses of strained intermediates like azetidines by minimizing the hazards associated with their handling. nih.gov The application of photocatalysis, such as visible-light-mediated aza-Paternò-Büchi reactions, could provide direct access to the azetidine (B1206935) core from abundant starting materials. rsc.orgresearchgate.net Another promising direction is the use of earth-abundant metal catalysis, such as lanthanoid-catalyzed intramolecular aminolysis of epoxy amines, which can provide regioselective access to functionalized azetidines under mild conditions. frontiersin.org Direct C-H amination strategies, catalyzed by transition metals like palladium, could enable the construction of the azetidine ring with high efficiency, representing a significant improvement over classical methods. rsc.org
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Challenge |
| Continuous Flow Synthesis | Enhanced safety, scalability, and precise control over reaction parameters. nih.gov | Optimization of flow conditions for the specific multistep synthesis of the target compound. |
| Photocatalytic Cycloadditions | Use of visible light as a renewable energy source; access to unique reaction pathways. rsc.org | Identifying suitable precursors and photocatalysts for the [2+2] cycloaddition to form the substituted azetidine core. |
| Lanthanide Catalysis | High regioselectivity, mild reaction conditions, and tolerance of various functional groups. frontiersin.org | Design of a suitable epoxy amine precursor for La(OTf)₃-catalyzed cyclization. |
| C-H Amination | High atom economy by avoiding pre-functionalized starting materials. rsc.org | Achieving high regioselectivity and yield for the intramolecular γ-C(sp³)–H amination. |
Exploration of Undiscovered Reactivity Patterns for this compound
The reactivity of azetidines is largely dictated by their significant ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening reactions. rsc.org While this property is well-documented for the parent heterocycle and simple derivatives, the specific influence of the N-benzyl, N-methyl, and 3-amino substituents on the reactivity of this compound remains unaddressed.
A primary research focus should be the systematic investigation of its behavior with a wide array of reagents. Strain-release functionalization, which has been elegantly demonstrated with azabicyclo[1.1.0]butanes, could be adapted to explore radical-mediated additions across the C-C or C-N bonds of the azetidine ring. acs.org Lewis acid-promoted ring-opening reactions with various nucleophiles (e.g., carbon, sulfur, oxygen) could lead to highly substituted acyclic amines that are valuable synthetic intermediates. rsc.orgrsc.org The tertiary amine at the 3-position could direct or participate in these transformations, leading to novel reactivity patterns. Furthermore, the N-benzyl group is not merely a protecting group; its cleavage under specific conditions could be coupled with subsequent transformations in one-pot procedures.
| Reaction Type | Potential Outcome with this compound | Unaddressed Question |
| Radical-Mediated Ring Opening | Formation of difunctionalized acyclic amine derivatives. | How do the N-substituents influence the regioselectivity of radical attack? |
| Lewis Acid-Promoted Nucleophilic Attack | Synthesis of γ-substituted diamines. rsc.org | Can the 3-amino group act as an internal nucleophile or directing group? |
| Ring Expansion Reactions | Transformation into larger heterocycles like pyrrolidines or piperidines. researchgate.netrsc.org | What conditions favor ring expansion over simple ring-opening for this specific substrate? |
| Catalytic Hydrogenolysis | Selective debenzylation to yield N-methylazetidin-3-amine. | Can conditions be found to selectively cleave the N-benzyl bond without opening the azetidine ring? |
Advancements in Stereocontrol Methodologies for Azetidine Derivatization
While this compound itself is achiral, its scaffold is a prime candidate for the introduction of stereocenters, leading to chiral molecules with potential applications in asymmetric synthesis and medicinal chemistry. The development of stereocontrolled methods for the derivatization of the azetidine ring is a critical and unaddressed challenge.
Future research should aim to establish methodologies for the enantioselective or diastereoselective functionalization of the azetidine core. This could involve the asymmetric synthesis of derivatives starting from prochiral precursors. For example, adapting cinchona alkaloid-catalyzed formal [2+2] cycloadditions could provide access to chiral azetidines. thieme-connect.com Another avenue is the development of chiral azetidine-derived ligands for transition metal catalysis, which could then be used to induce asymmetry in a wide range of chemical reactions. researchgate.netbham.ac.uk Research into the diastereoselective functionalization of the ring, for instance, by controlling the stereochemistry of substituents at the 2- and 4-positions relative to the existing 3-amino group, would significantly expand the synthetic utility of this scaffold. nih.gov
Integration of Azetidine Derivatives in Novel Chemical Transformations
The utility of a chemical building block is ultimately defined by its successful integration into the synthesis of more complex and valuable molecules. Azetidines are recognized as versatile synthons, capable of participating in ring-opening, ring-expansion, and cycloaddition reactions. rsc.org A key future challenge is to harness the latent reactivity of this compound and its derivatives to pioneer novel chemical transformations.
One promising area is the use of chiral derivatives of this compound as organocatalysts or ligands in asymmetric catalysis. The constrained four-membered ring can impart unique stereochemical control, potentially leading to catalysts with novel reactivity and selectivity compared to their five- and six-membered ring counterparts. researchgate.net Furthermore, the development of domino or cascade reactions that are initiated by the selective ring-opening of the azetidine core could provide rapid access to complex molecular architectures. researchgate.net For example, a nucleophilic ring-opening followed by an intramolecular cyclization with a tethered functional group could be a powerful strategy for constructing polycyclic nitrogen-containing compounds. The exploration of this compound as a precursor for novel bioisosteres in medicinal chemistry also represents a significant opportunity, leveraging the unique conformational constraints of the azetidine ring. acs.org
Q & A
Basic: What are the standard synthetic routes for N-Benzyl-N-methylazetidin-3-amine, and how can reaction efficiency be optimized?
Methodological Answer:
this compound can be synthesized via reductive amination, leveraging catalysts like Pd/NiO under hydrogen atmospheres. A typical protocol involves reacting a benzylamine derivative with an aldehyde or ketone in the presence of a catalyst (e.g., 1.1 wt% Pd/NiO) at 25°C for 10 hours, achieving yields >80% . Optimization strategies include:
- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd, Ni) for selectivity.
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.
- Temperature Control : Lower temperatures (25–40°C) minimize side reactions.
- Purification : Flash chromatography or distillation ensures >95% purity.
Advanced: How can computational modeling resolve contradictions in the pharmacological activity of this compound derivatives?
Methodological Answer:
Conflicting bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from structural isomerism or solvent effects. To address this:
- Docking Simulations : Use tools like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
- Solvent Correction : Apply COSMO-RS to account for solvation effects on potency .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm structure via chemical shifts (e.g., azetidine ring protons at δ 3.1–3.5 ppm; benzyl aromatic protons at δ 7.2–7.4 ppm) .
- FT-IR : Identify N-H stretches (3300–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
- MS (ESI+) : Verify molecular ion peaks ([M+H]⁺) with <2 ppm mass accuracy .
- HPLC-PDA : Assess purity (>98%) using C18 columns and acetonitrile/water gradients.
Advanced: How can reaction pathways for this compound be mechanistically validated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero substrates to identify rate-determining steps (e.g., H₂ activation vs. C-N bond formation) .
- In Situ IR Spectroscopy : Monitor intermediates (e.g., imine formation at 1650 cm⁻¹) during reductive amination.
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen migration via 2D NMR .
- DFT Calculations : Map energy profiles for competing pathways (e.g., direct vs. stepwise mechanisms) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 1 ppm).
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in designated containers .
- Storage : Keep at 2–8°C in amber vials under nitrogen to prevent degradation .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?
Methodological Answer:
- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl position to modulate lipophilicity (clogP) and target affinity .
- Bioisosteric Replacement : Replace the azetidine ring with pyrrolidine or piperidine to assess conformational flexibility .
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using MOE or Schrödinger .
- In Vivo PK/PD : Corrogate metabolic stability (e.g., CYP450 inhibition assays) with bioavailability .
Basic: How should researchers validate the purity of this compound batches?
Methodological Answer:
- HPLC-DAD/ELSD : Use reversed-phase columns (e.g., Zorbax SB-C18) with isocratic elution (70:30 MeOH/H₂O) to detect impurities <0.5% .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- TGA-DSC : Verify thermal stability (decomposition >200°C) and absence of solvent residues .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- DoE Optimization : Apply factorial design to variables (catalyst loading, H₂ pressure) for robust process control .
- PAT Tools : Implement inline FT-IR or Raman spectroscopy for real-time reaction monitoring.
- Crystallization Engineering : Use anti-solvent (e.g., hexane) to enforce consistent polymorph formation .
- QC Metrics : Enforce strict thresholds for residual solvents (e.g., <500 ppm EtOAc) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
